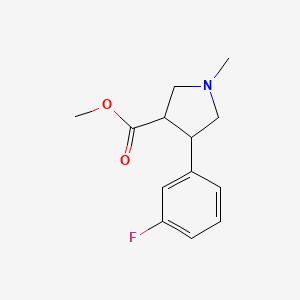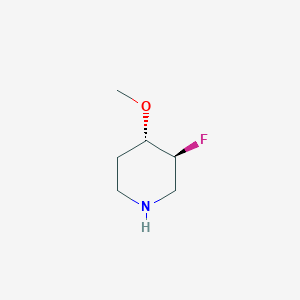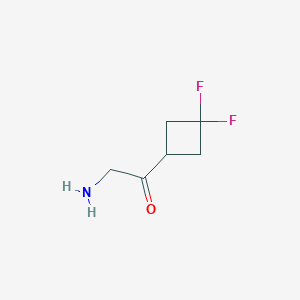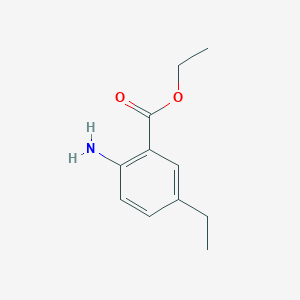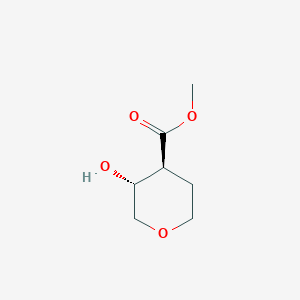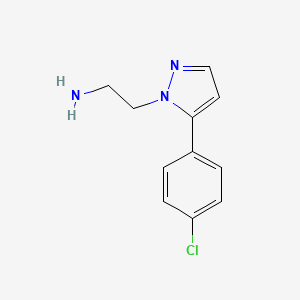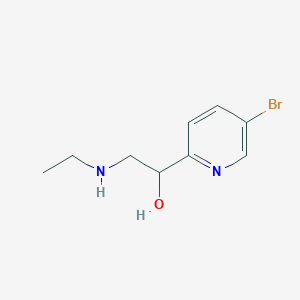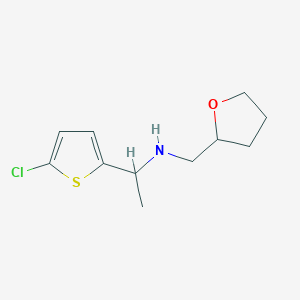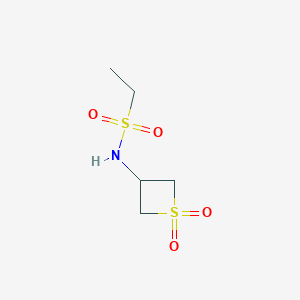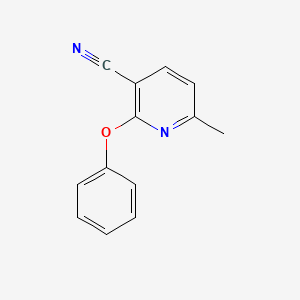
6-Methyl-2-phenoxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-phenoxynicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by a phenoxy group attached to the 2-position of the nicotinonitrile ring and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenoxynicotinonitrile typically involves the reaction of 6-methylnicotinic acid with phenol in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene. The reaction proceeds through the formation of an ester intermediate, which is then converted to the nitrile by treatment with a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
6-Methyl-2-phenoxynicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenoxynicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-phenoxynicotinic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
6-Methyl-2-phenoxynicotinamide: Contains an amide group instead of a nitrile.
2-Phenoxynicotinonitrile: Lacks the methyl group at the 6-position.
Uniqueness
6-Methyl-2-phenoxynicotinonitrile is unique due to the presence of both a phenoxy group and a nitrile group, which confer distinct chemical reactivity and biological activity. The methyl group at the 6-position further differentiates it from other nicotinonitrile derivatives, potentially enhancing its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-methyl-2-phenoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c1-10-7-8-11(9-14)13(15-10)16-12-5-3-2-4-6-12/h2-8H,1H3 |
InChI Key |
XMWZDZDXYGGQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


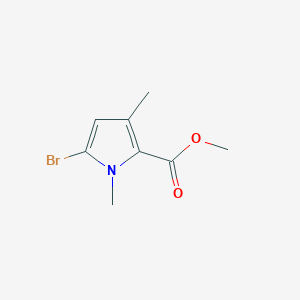
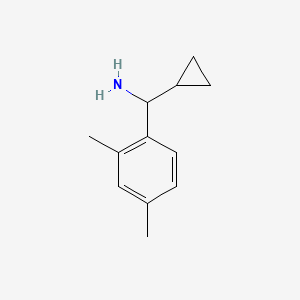
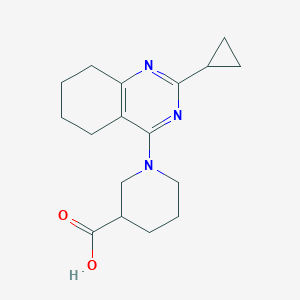
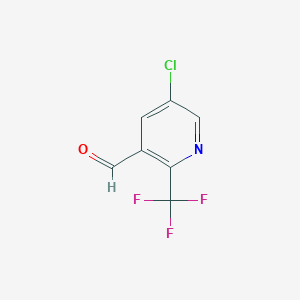
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010984.png)
